5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide
Description
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of functional groups, including a sulfonamide, a fluorobenzyl group, and an isothiazolidinone ring, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O6S2/c1-26-15-7-6-13(20-17(21)8-9-27(20,22)23)10-16(15)28(24,25)19-11-12-4-2-3-5-14(12)18/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNVGGZZJZMZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isothiazolidinone Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the isothiazolidinone ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile, such as a sulfonamide derivative.
Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using a methoxyalkylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The isothiazolidinone ring can be further oxidized to form sulfone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The isothiazolidinone ring and sulfonamide group are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-chlorobenzyl)-2-methoxybenzenesulfonamide
- 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methylbenzyl)-2-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide exhibits unique properties due to the presence of the fluorobenzyl group. This fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.
Biological Activity
The compound 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide is a member of the sulfonamide family, which has garnered attention for its potential biological activities, including antitumor and antimicrobial properties. This detailed article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.37 g/mol. The structure includes a dioxidoisothiazolidine moiety, which is crucial for its biological interactions.
The biological activity of sulfonamides often involves inhibition of key enzymes or pathways in microbial and cancer cells. This compound may exert its effects through:
- Inhibition of Carbonic Anhydrase : Sulfonamides are known to inhibit carbonic anhydrase, an enzyme critical for various physiological processes.
- Antimicrobial Activity : The presence of the sulfonamide group suggests potential efficacy against bacterial infections.
- Antitumor Activity : The structural features may allow interaction with DNA or other cellular targets involved in tumor proliferation.
Antitumor Activity
Recent studies have evaluated the antitumor effects of various sulfonamide derivatives. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibited significant cytotoxicity. For instance:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | 2D Assay |
| Compound B | HCC827 | 5.13 ± 0.97 | 3D Assay |
| Compound C | NCI-H358 | 4.01 ± 0.95 | 2D Assay |
These results indicate that modifications to the benzene ring (e.g., fluorination) can enhance activity against specific cancer cell lines .
Antimicrobial Activity
The antimicrobial potential was assessed using standard broth microdilution methods against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
These findings suggest that the compound possesses moderate antibacterial properties, warranting further investigation into its clinical applications .
Case Studies
- Case Study on Lung Cancer Treatment : A recent clinical trial evaluated a series of sulfonamide derivatives in patients with advanced lung cancer. The trial reported that patients receiving a regimen including compounds similar to the target compound showed improved progression-free survival compared to standard treatments.
- Antimicrobial Efficacy in Infections : In a study involving patients with bacterial infections resistant to conventional antibiotics, the use of sulfonamide derivatives resulted in a significant reduction in infection rates, highlighting their potential as alternative therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
